5-Chloropentan-2-ol
Description
BenchChem offers high-quality 5-Chloropentan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloropentan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-chloropentan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO/c1-5(7)3-2-4-6/h5,7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSMMDCDBMBKCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15146-94-8 | |
| Record name | 5-chloropentan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Chloropentan-2-ol CAS 15146-94-8 chemical properties
An In-depth Technical Guide to 5-Chloropentan-2-ol (CAS 15146-94-8)
Abstract: 5-Chloropentan-2-ol is a bifunctional organic compound featuring both a secondary alcohol and a primary alkyl chloride. This unique combination of reactive sites makes it a versatile building block in organic synthesis, particularly for the preparation of pharmaceutical intermediates and other complex molecules. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, reactivity, and applications, intended for researchers, chemists, and professionals in drug development. We delve into the causality behind experimental choices and provide validated protocols to ensure scientific integrity and reproducibility.
Physicochemical and Spectroscopic Profile
5-Chloropentan-2-ol is a liquid at room temperature, characterized by a pentane backbone with a hydroxyl group at the C-2 position and a chlorine atom at the C-5 position.[1] This structure confers upon it the properties of both a secondary alcohol and a halogenated alkane.
Physicochemical Properties
The key physical and chemical properties of 5-Chloropentan-2-ol are summarized in the table below. The presence of the polar hydroxyl group allows for hydrogen bonding, rendering it soluble in water and influencing its boiling point.[1]
| Property | Value | Source(s) |
| CAS Number | 15146-94-8 | [1][2] |
| Molecular Formula | C₅H₁₁ClO | [2] |
| Molecular Weight | 122.59 g/mol | [1][2] |
| Physical Form | Liquid | [3][4] |
| Boiling Point | 66-68 °C at 3 mmHg | [3] |
| Density | ~1.0 g/cm³ | [5] |
| pKa (Predicted) | 15.08 ± 0.20 | [2] |
| Storage Temperature | -20°C, sealed in dry conditions | [3][4] |
Spectroscopic Data Interpretation
Spectroscopic analysis is critical for the unambiguous identification and quality control of 5-Chloropentan-2-ol. Below is an expert interpretation of its expected spectra based on its molecular structure.
The proton NMR spectrum provides a detailed map of the hydrogen environments in the molecule. The chemical shifts are influenced by adjacent electronegative atoms (oxygen and chlorine).
-
-CH(OH)- (C2-H): Expected as a multiplet around δ 3.7-3.9 ppm . This proton is deshielded by the adjacent hydroxyl group.
-
-CH₂Cl (C5-H₂): Expected as a triplet around δ 3.5-3.6 ppm . These protons are deshielded by the terminal chlorine atom.
-
-CH₃ (C1-H₃): Expected as a doublet around δ 1.1-1.2 ppm , coupled to the C2 proton.
-
-CH₂- (C3 and C4-H₂): Expected as complex multiplets in the δ 1.5-1.9 ppm region.
-
-OH: A broad singlet, with a chemical shift that can vary (typically δ 1.5-4.0 ppm ) depending on concentration and solvent.
Expert Insight: The distinct downfield shifts of the protons at C2 and C5 are the primary diagnostic signals in the ¹H NMR spectrum, confirming the positions of the alcohol and chloride functional groups. Standard aliphatic proton-proton coupling constants of approximately 6-8 Hz are expected.[6]
The carbon NMR spectrum reveals the number of unique carbon environments.
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |
| C1 (-CH₃) | ~23 ppm | Standard aliphatic methyl carbon. |
| C2 (-CH(OH)-) | ~67-69 ppm | Deshielded by the hydroxyl group. |
| C3 (-CH₂-) | ~35-38 ppm | Aliphatic methylene carbon. |
| C4 (-CH₂-) | ~28-30 ppm | Aliphatic methylene, less influenced by electronegative groups than C3 and C5. |
| C5 (-CH₂Cl) | ~44-46 ppm | Deshielded by the terminal chlorine atom.[7] |
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
O-H Stretch: A strong, broad absorption band in the region of 3200–3600 cm⁻¹ , characteristic of the alcohol hydroxyl group undergoing hydrogen bonding.[8]
-
C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹ ) corresponding to the sp³ C-H bonds of the alkyl chain.[8]
-
C-O Stretch: A strong absorption in the fingerprint region, around 1050-1150 cm⁻¹ , indicating a secondary alcohol.
-
C-Cl Stretch: An absorption in the lower wavenumber region, typically 650–750 cm⁻¹ .
Electron ionization mass spectrometry (EI-MS) will lead to fragmentation, providing structural information.
-
Molecular Ion (M⁺): A pair of peaks at m/z 122 and m/z 124 with an approximate intensity ratio of 3:1, which is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl).[9]
-
Key Fragments:
-
[M-H₂O]⁺: Loss of water from the alcohol, leading to peaks at m/z 104/106.
-
[M-Cl]⁺: Loss of a chlorine radical, resulting in a fragment at m/z 87 .
-
Alpha-Cleavage: Cleavage of the C1-C2 bond can yield a fragment at m/z 45 ([CH₃CHOH]⁺). Cleavage of the C2-C3 bond can lead to the loss of a propyl chloride radical.
-
Synthesis and Purification
5-Chloropentan-2-ol is not commonly prepared in introductory labs but is accessible through standard organic transformations. A reliable method is the selective reduction of the corresponding ketone, 5-chloro-2-pentanone. This precursor is commercially available and can be synthesized from α-acetyl-γ-butyrolactone.[10]
Experimental Protocol: Reduction of 5-Chloro-2-pentanone
This protocol describes a robust and scalable method for synthesizing 5-Chloropentan-2-ol using sodium borohydride, a mild and selective reducing agent.
Materials:
-
5-Chloro-2-pentanone (1.0 eq)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄, 1.1 eq)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: Dissolve 5-chloro-2-pentanone in methanol (approx. 0.5 M concentration) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride portion-wise to the stirred solution over 20-30 minutes. Causality Note: A slow, portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) until the starting ketone is fully consumed.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl dropwise at 0 °C until the bubbling ceases and the pH is slightly acidic (pH ~6). This step neutralizes excess NaBH₄ and hydrolyzes the borate ester intermediate.
-
Extraction: Remove most of the methanol under reduced pressure. Add deionized water to the residue and extract the aqueous layer three times with diethyl ether or DCM.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 5-Chloropentan-2-ol.
-
Purification (Optional): If necessary, the crude product can be purified by vacuum distillation to obtain a high-purity liquid.[3]
Validation: The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy, comparing the obtained spectra with the expected data outlined in Section 1.2.
Chemical Reactivity and Mechanistic Insights
The utility of 5-Chloropentan-2-ol as a synthetic intermediate stems from its two distinct reactive centers: the nucleophilic/basic secondary alcohol and the electrophilic carbon bearing the chlorine atom.
Reactions at the Hydroxyl Group
-
Oxidation: The secondary alcohol can be oxidized back to the parent ketone, 5-chloro-2-pentanone, using a variety of standard oxidizing agents such as pyridinium chlorochromate (PCC) or Swern oxidation conditions.[11] The choice of oxidant is critical to avoid side reactions involving the chloride. Milder conditions are generally preferred.
-
Esterification and Etherification: The hydroxyl group can readily undergo esterification with acyl chlorides or carboxylic acids (under acidic catalysis) or be converted into an ether via the Williamson ether synthesis after deprotonation with a suitable base.
Reactions at the Chloro Group
The primary alkyl chloride is an excellent electrophile for nucleophilic substitution reactions, which typically proceed via an Sₙ2 mechanism.[3]
-
Nucleophilic Substitution (Sₙ2): The C-Cl bond can be displaced by a wide range of nucleophiles (e.g., CN⁻, N₃⁻, R-S⁻, R-O⁻) to introduce new functional groups at the C-5 position. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[12] Because it is a primary halide, the Sₙ2 pathway is strongly favored over Sₙ1, minimizing the risk of elimination or rearrangement products.
Expert Insight: The bifunctional nature of this molecule allows for sequential or orthogonal reaction strategies. For instance, the hydroxyl group can be protected (e.g., as a silyl ether), allowing for selective manipulation of the chloro group. Subsequently, the protecting group can be removed to unmask the alcohol for further transformation.
Sources
- 1. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. researchgate.net [researchgate.net]
- 3. gacariyalur.ac.in [gacariyalur.ac.in]
- 4. EP0380783A2 - Method for the preparation of 5-chloro-pentan-2-one - Google Patents [patents.google.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. Mass spectrum of 2 chloro pentane | Filo [askfilo.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
molecular structure and reactivity of 5-chloro-2-pentanol
An In-Depth Technical Guide to the Molecular Structure and Reactivity of 5-Chloro-2-pentanol
This guide provides a comprehensive technical overview of 5-chloro-2-pentanol, a bifunctional organic compound of significant interest in synthetic chemistry and drug development. We will delve into its nuanced structural characteristics, explore its reactivity profile, and detail practical methodologies for its synthesis and handling. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistically-grounded understanding of this versatile chiral building block.
5-Chloro-2-pentanol is a halogenated secondary alcohol.[1][2] Its structure consists of a five-carbon pentane chain with a hydroxyl (-OH) group at the second carbon (C2) and a chlorine (-Cl) atom at the fifth carbon (C5).[2][3] This arrangement of functional groups dictates its chemical behavior and utility in synthesis.
Chemical Identity and Stereochemistry
The presence of four different substituents (a hydrogen atom, a methyl group, a hydroxyl group, and a 3-chloropropyl group) on the C2 carbon makes it a chiral center.[4] Consequently, 5-chloro-2-pentanol exists as a pair of enantiomers: (R)-5-chloro-2-pentanol and (S)-5-chloro-2-pentanol.[4] The specific stereochemistry is critical in pharmaceutical applications, where biological activity is often enantiomer-dependent.[1]
The general structure can be represented by the condensed formula CH₃CH(OH)CH₂CH₂CH₂Cl.[3]
Caption: Figure 2. Workflow for the enantioselective synthesis of 5-chloro-2-pentanol.
Experimental Protocol: Enantioselective Reduction of 5-Chloro-2-pentanone
This protocol describes a general procedure for the asymmetric reduction to yield (R)-5-chloro-2-pentanol.
-
System Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the (R)-CBS catalyst solution in toluene.
-
Reagent Addition: The flask is cooled to 0 °C in an ice bath. A solution of borane-dimethyl sulfide complex (BMS) is added dropwise to the catalyst solution under a nitrogen atmosphere. The mixture is stirred for 15 minutes.
-
Substrate Introduction: A solution of 5-chloro-2-pentanone in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol to destroy excess borane.
-
Workup: The mixture is warmed to room temperature, and the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched (R)-5-chloro-2-pentanol.
-
Validation: The purity and enantiomeric excess of the final product are confirmed by chiral GC or HPLC analysis.
Chemical Reactivity and Mechanistic Insights
The reactivity of 5-chloro-2-pentanol is dominated by its two functional groups. The interplay between the nucleophilic hydroxyl group and the electrophilic carbon attached to the chlorine atom allows for a range of useful transformations.
Caption: Figure 3. Key reactivity pathways for 5-chloro-2-pentanol.
Reactions at the Hydroxyl Group: Oxidation
As a secondary alcohol, the hydroxyl group of 5-chloro-2-pentanol can be oxidized to a ketone. [1][5]This reaction is fundamental for converting the alcohol back to its ketone precursor, 5-chloro-2-pentanone.
-
Causality: The choice of oxidizing agent is critical to prevent over-oxidation or reaction at the C-Cl bond. Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are ideal because they selectively convert secondary alcohols to ketones under non-acidic conditions, preserving the integrity of the alkyl chloride. [5][6]Stronger, acidic oxidants like potassium permanganate could lead to C-C bond cleavage. [1][6] Reaction: CH₃CH(OH)(CH₂)₃Cl + [O] → CH₃C(=O)(CH₂)₃Cl + H₂O
Reactions at the Chloro Group: Nucleophilic Substitution
The primary alkyl chloride at the C5 position is an excellent electrophile for Sₙ2 reactions. [1]The carbon atom is sterically unhindered, allowing for effective backside attack by a wide range of nucleophiles.
-
Mechanism: In an Sₙ2 reaction, a nucleophile attacks the carbon atom bearing the chlorine, while simultaneously the C-Cl bond breaks, displacing the chloride ion as a good leaving group. [7]This process occurs in a single, concerted step and results in an inversion of stereochemistry if the carbon were chiral (which it is not in this case). [7][8] Example Reaction (with Azide): CH₃CH(OH)(CH₂)₃Cl + NaN₃ → CH₃CH(OH)(CH₂)₃N₃ + NaCl
This reaction is highly valuable for introducing nitrogen-containing functional groups into the molecule.
Intramolecular Reactivity: Cyclization to a Cyclic Ether
One of the most significant reactions of 5-chloro-2-pentanol is its ability to undergo intramolecular cyclization. When treated with a strong, non-nucleophilic base like sodium hydride (NaH), the hydroxyl group is deprotonated to form a potent internal nucleophile (an alkoxide). [9]
-
Mechanism (Intramolecular Williamson Ether Synthesis):
-
Deprotonation: The hydride ion (H⁻) from NaH removes the acidic proton from the hydroxyl group, forming a sodium alkoxide intermediate and hydrogen gas.
-
Intramolecular Sₙ2 Attack: The resulting alkoxide oxygen atom attacks the electrophilic C5 carbon, displacing the chloride ion in an intramolecular Sₙ2 reaction.
-
Ring Formation: This nucleophilic attack results in the formation of a stable, five-membered cyclic ether, 2-methyltetrahydrofuran. [9]The formation of five- and six-membered rings through such intramolecular processes is kinetically and thermodynamically favorable.
-
Caption: Figure 4. Logical workflow of intramolecular cyclization.
Applications in Drug Development and Organic Synthesis
The unique bifunctional and chiral nature of 5-chloro-2-pentanol makes it a valuable intermediate in the synthesis of complex organic molecules.
-
Chiral Building Block: Enantiomerically pure (R)- or (S)-5-chloro-2-pentanol serves as a versatile chiral pool starting material. The two distinct functional groups can be manipulated selectively to build molecular complexity with precise stereochemical control. [1]
-
Pharmaceutical Intermediate: The molecule and its direct oxidation product, 5-chloro-2-pentanone, are key precursors in the synthesis of important active pharmaceutical ingredients (APIs). [10]For example, 5-chloro-2-pentanone is a known intermediate in the synthesis of cyclopropylamine, which is a critical component for several quinolone antibiotics, such as Ciprofloxacin. [11]Its derivatives are also utilized in the development of agrochemicals. [1]
Conclusion
5-Chloro-2-pentanol is more than a simple halogenated alcohol; it is a strategic building block whose value lies in the precise spatial and electronic arrangement of its functional groups. Its chirality at the C2 position and the Sₙ2-susceptible chloride at the C5 position provide two independent levers for synthetic manipulation. A thorough understanding of its structure, stereochemistry, and the mechanistic principles governing its reactivity—particularly oxidation, nucleophilic substitution, and intramolecular cyclization—is essential for leveraging its full potential in the design and synthesis of next-generation pharmaceuticals and complex organic materials.
References
- (R)-5-Chloro-2-pentanol (EVT-3330610). EvitaChem.
- 2-Pentanol, 5-chloro- (CAS 15146-94-8). CymitQuimica.
- Name the compound: 5-chloro-2-pentanol. Filo.
- (R)-5-CHLORO-2-PENTANOL (CAS 76188-95-9). Echemi.
- Reaction of 5-chloro-2-pentanol with sodium hydride yields 2-methyloxolan. Filo.
- How many possible stereoisomers are there of 5-chloro-2-pentanol?. Homework.Study.com.
- (R)-5-Chloro-2-pentanol (CID 12659783). PubChem, NIH.
- 5-Chloro-2-pentanol (CAS 15146-94-8) wiki. Guidechem.
- (R)-5-Chloro-2-pentanol (CAS 76188-95-9). Yuanqi Pharmaceutical.
- 5-Chloro-2-pentanol (CAS#:76188-95-9). Chemsrc.
- (S)-5-Chloropentan-2-ol (CAS 99212-19-8). ChemScene.
- Nucleophilic Substitution Reactions. Course Hero.
- Process for the preparation of 5-chloro-2-pentanone (US4990682A).
- The Pivotal Role of 5-Chloro-2-Pentanone in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- (R)-5-CHLORO-2-PENTANOL (CAS 76188-95-9). ChemicalBook.
- 5-chloropentanal synthesis. ChemicalBook.
- What are the applications of 5-chloro-2-petanone - FAQ. Guidechem.
- New Look at the Competitive Nucleophilic Substitution Reaction in the Pentanol Series.
- 5-Chloropentan-2-ol (CAS 15146-94-8). Sigma-Aldrich.
- 5-Chloro-1-pentanol (CAS 5259-98-3). Fluorochem.
- The Discovery of Nucleophilic Substitution Reactions. Chemistry LibreTexts.
- What is the chemical reaction for the oxidation of 2-pentanol?. Homework.Study.com.
- Unpacking the Oxidation of 2-Pentanol.
Sources
- 1. evitachem.com [evitachem.com]
- 2. CAS 15146-94-8: 2-Pentanol, 5-chloro- | CymitQuimica [cymitquimica.com]
- 3. Name the compound: 5-chloro-2-pentanol | Filo [askfilo.com]
- 4. homework.study.com [homework.study.com]
- 5. homework.study.com [homework.study.com]
- 6. Beyond the Simple Reaction: Unpacking the Oxidation of 2-Pentanol - Oreate AI Blog [oreateai.com]
- 7. gacariyalur.ac.in [gacariyalur.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reaction of 5-chloro-2-pentanol with sodium hydride yields 2-methyloxolan.. [askfilo.com]
- 10. nbinno.com [nbinno.com]
- 11. Page loading... [guidechem.com]
Technical Guide: Solubility Profile and Solvent Selection for 5-Chloropentan-2-ol
Executive Summary
5-Chloropentan-2-ol is a bifunctional haloalcohol serving as a critical chiral intermediate in the synthesis of antimalarial drugs (e.g., hydroxychloroquine) and agrochemicals. Its utility is defined by its dual reactivity: the secondary hydroxyl group allows for esterification or oxidation, while the terminal alkyl chloride permits nucleophilic substitution.
However, this duality presents a unique solubility challenge. With a LogP of approximately 1.2–1.4, the molecule occupies a "solubility transition zone." It exhibits significant miscibility with water while retaining high affinity for lipophilic organic solvents. This guide analyzes the solubility landscape of 5-chloropentan-2-ol to optimize solvent selection for reaction engineering and biphasic extraction.
Physicochemical Profile & Solvation Mechanics
To predict solubility behavior without empirical testing for every solvent, we must understand the molecular forces at play.
Molecular Architecture
-
Hydrophilic Head: The secondary alcohol (-OH) at C2 acts as both a Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA). This drives solubility in protic solvents.
-
Lipophilic Tail: The C5 alkyl chain provides Van der Waals (dispersion) interaction sites.
-
Polar Terminus: The C5-Chlorine bond creates a dipole moment, enhancing solubility in polar aprotic solvents (like DCM or THF) via dipole-dipole interactions.
| Property | Value | Implication for Solubility |
| Molecular Weight | 122.59 g/mol | Small molecule; fast diffusion kinetics. |
| LogP (Octanol/Water) | ~1.3 | Moderately lipophilic. Partitions into organic phase but retains water miscibility. |
| Boiling Point | ~174°C (760 mmHg) | High boiler; difficult to remove from high-boiling solvents (e.g., DMSO). |
| Density | ~1.09 g/mL | Forms the bottom layer in water/ether extractions but top layer in DCM/water. |
Solvation Mechanism Diagram
The following diagram illustrates the competitive solvation interactions that dictate stability and solubility.
Figure 1: Solvation interactions and stability risks. Note the reactivity warning with basic solvents.
Solubility Landscape by Solvent Class
The following data summarizes the solubility behavior of 5-chloropentan-2-ol. Note that "Miscible" implies the solute mixes in all proportions at room temperature (25°C).
Experimental & Predicted Solubility Table
| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Rationale |
| Chlorinated | Dichloromethane (DCM) | Miscible | "Like dissolves like." The alkyl chloride tail interacts favorably with DCM. Ideal for extraction. |
| Alcohols | Methanol, Ethanol | Miscible | Strong hydrogen bonding with the C2-hydroxyl group. |
| Ethers | THF, Diethyl Ether, MTBE | Miscible | The oxygen in ethers acts as an H-bond acceptor for the solute's hydroxyl proton. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Miscible | High dipole moments stabilize the C-Cl and C-O dipoles. |
| Esters | Ethyl Acetate | Miscible | Good general solvent; useful for chromatography. |
| Hydrocarbons | Hexane, Heptane | Low / Partial | The polar -OH group resists solvation by pure aliphatics. Phase separation may occur at low temperatures or high concentrations. |
| Aqueous | Water | Soluble | The -OH group confers significant water solubility, though the C5 chain limits it compared to shorter alcohols (e.g., ethanol). |
The "Partitioning Trap" in Extractions
A common error in processing 5-chloropentan-2-ol is assuming it will fully extract into an organic layer like diethyl ether from water.
-
The Issue: Because of its moderate polarity (LogP ~1.3), a significant fraction remains in the aqueous phase during extraction.
-
The Solution: Use Dichloromethane (DCM) for extraction. The partition coefficient is significantly more favorable for DCM than for ether or hexane. Alternatively, saturate the aqueous phase with NaCl (salting out) to force the alcohol into the organic layer.
Stability & Reactive Solvent Incompatibility
Critical Warning: Solvent selection is not just about dissolving the compound; it is about preventing side reactions.
5-Chloropentan-2-ol is a halohydrin .[1] In the presence of a base, the hydroxyl group becomes deprotonated to an alkoxide, which then performs an intramolecular nucleophilic attack on the carbon holding the chlorine.
Reaction: 5-Chloropentan-2-ol
Solvent Compatibility Protocol
-
Avoid: Pyridine, Triethylamine, or aqueous NaOH/KOH unless cyclization is the intended reaction.
-
Preferred for Storage: Acidified methanol or anhydrous DCM.
Experimental Protocol: Determination of Partition Coefficient ( )
For precise process development, do not rely on generic literature. Determine the
Materials
-
HPLC Grade Water & Organic Solvent (e.g., DCM)
-
Separatory Funnel (250 mL)
-
GC-FID or HPLC-UV system
Step-by-Step Methodology
-
Preparation: Dissolve 1.0 g of 5-chloropentan-2-ol in 50 mL of the organic solvent (
). -
Equilibration: Add 50 mL of water (
) to the separatory funnel. -
Agitation: Shake vigorously for 5 minutes. Allow phases to separate completely (wait ~15 mins).
-
Sampling: Carefully collect samples from both the organic (
) and aqueous ( ) phases. -
Quantification: Analyze both phases using GC-FID.
-
Note: If analyzing the aqueous phase by GC, extraction into a secondary solvent (e.g., dilute into MeOH) may be required to protect the column.
-
-
Calculation:
-
Application: Use the formula
to determine extraction efficiency ( ), where is the volume ratio and is the number of extractions.
Process Workflow: Solvent Selection Decision Tree
Use this logic flow to select the correct solvent for your specific application.
Figure 2: Decision matrix for solvent selection based on process requirements.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 83669, 5-Chloro-2-pentanol. Retrieved from [Link]
-
Organic Syntheses. (1963).[6] 5-Chloro-2-pentanone (Precursor Synthesis & Properties). Org. Synth. 1951, 31, 74; Coll. Vol. 4, p.597.[6] Retrieved from [Link]
Sources
- 1. Name the compound: 5-chloro-2-pentanol | Filo [askfilo.com]
- 2. 5-Chloropentan-2-ol|lookchem [lookchem.com]
- 3. chemscene.com [chemscene.com]
- 4. CAS 15146-94-8: 2-Pentanol, 5-chloro- | CymitQuimica [cymitquimica.com]
- 5. evitachem.com [evitachem.com]
- 6. US4990682A - Process for the preparation of 5-chloro-2-pentanone - Google Patents [patents.google.com]
Methodological & Application
Technical Application Note: High-Purity Synthesis of 5-Chloropentan-2-ol
Abstract & Strategic Relevance
5-chloropentan-2-ol (CAS: 15146-94-8) is a critical bifunctional building block in medicinal chemistry, notably serving as the precursor for the side chain of the antimalarial drug hydroxychloroquine and various agrochemicals. Its synthesis presents a classic chemoselectivity challenge: reducing a ketone in the presence of an alkyl chloride while maintaining high yield.
This protocol details a scalable, two-step synthesis starting from the accessible
Chemical Pathway & Mechanism
The synthesis proceeds through two distinct phases.[1][2] The first involves the degradation of the lactone ring under acidic conditions to form the chloroketone. The second is a chemoselective reduction.
Reaction Scheme Visualization
Figure 1: Reaction pathway highlighting the decarboxylative chlorination followed by hydride reduction.[3]
Phase 1: Synthesis of 5-Chloropentan-2-one
Objective: Conversion of ABL to the chloroketone intermediate.
Mechanism: Acid-catalyzed hydrolysis of the lactone ester linkage opens the ring. The resulting
Materials
-
-Acetyl-
-butyrolactone (ABL): 1.0 eq[4] -
Hydrochloric Acid (conc. 37%): ~3.0 - 3.5 eq (molar excess required for kinetics and solvent effect)
-
Water: As solvent medium.
Experimental Protocol
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a high-efficiency reflux condenser, and a gas outlet trap (to manage
evolution). -
Addition: Charge the flask with ABL (e.g., 128 g, 1.0 mol), water (175 mL), and concentrated HCl (150 mL).
-
Note: The mixture is initially biphasic.
-
-
Reaction (The "Blackening" Phase): Heat the mixture to reflux.
-
Critical Observation:
evolution will begin vigorously. The solution will transition from yellow to orange, and finally to a dark/black oil. This color change is normal and indicates the formation of the chloroketone. -
Duration: Reflux until gas evolution ceases (typically 2–4 hours).
-
-
Workup:
-
Cool to room temperature.[3][5][6] The product will form a distinct lower organic layer (density ~1.05 g/mL).
-
Extract the aqueous layer twice with dichloromethane (DCM) or toluene.
-
Combine organic phases and wash with saturated
(carefully, to neutralize residual acid) and brine. -
Dry over anhydrous
.
-
-
Purification:
-
Perform fractional distillation under reduced pressure.
-
Target Fraction: Collect at 70–72°C @ 20 mmHg .
-
Yield Expectation: 80–90%.[4]
-
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| HCl Concentration | >6N (in situ) | Essential to favor substitution ( |
| Reflux Control | Moderate Boil | Vigorous boiling may cause loss of volatile product; too slow risks incomplete decarboxylation. |
| Workup pH | Neutral (7.0) | Acidic residues promote polymerization of the ketone during storage. |
Phase 2: Chemoselective Reduction to 5-Chloropentan-2-ol
Objective: Reduction of the ketone to a secondary alcohol without displacing the alkyl chloride.
Reagent Choice: Sodium Borohydride (
Process Workflow
Figure 2: Step-by-step operational workflow for the reduction phase.[2][6]
Experimental Protocol
-
Preparation: Dissolve 5-chloropentan-2-one (e.g., 120.5 g, 1.0 mol) in Methanol (400 mL). Cool the solution to 0°C using an ice bath.
-
Reduction:
-
Add Sodium Borohydride (
, 13.2 g, 0.35 mol) portion-wise over 30 minutes. -
Safety: Evolution of hydrogen gas (
) will occur. Ensure good ventilation.[8] -
Temperature: Maintain internal temperature
during addition to maximize selectivity.
-
-
Completion: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC or GC (disappearance of ketone peak).
-
Quench:
-
Cool back to 0°C.
-
Slowly add water (100 mL) followed by dilute HCl (1N) until pH is neutral/slightly acidic (to destroy excess borohydride and boron complexes).
-
Caution: Vigorous foaming (
) will occur.
-
-
Isolation:
-
Remove methanol under reduced pressure (Rotavap).
-
Extract the aqueous residue with Ethyl Acetate or DCM (
mL). -
Wash combined organics with brine and dry over
.[3]
-
-
Purification:
-
Distill under high vacuum.
-
Boiling Point: ~80–82°C @ 10 mmHg (Literature: 66-68°C @ 3 mmHg).
-
Yield Expectation: 85–92%.
-
Analytical Validation
To ensure the product meets pharmaceutical intermediate standards (>98% purity), the following analytical markers should be verified.
| Test | Expected Result | Common Impurity Markers |
| GC-MS | Single peak, M+ = 122/124 (Cl isotope pattern 3:1) | 5-hydroxy-2-pentanone (hydrolysis byproduct); 2-methyltetrahydrofuran (cyclization). |
| 1H NMR | Absence of singlet at | |
| Appearance | Clear, colorless liquid | Yellowing indicates ketone residues or polymerization. |
Troubleshooting & Safety
-
Cyclization Risk: If the reaction mixture in Step 1 is not acidic enough, or if the product stands in basic conditions, it may cyclize to form cyclopropyl methyl ketone or 2-methyltetrahydrofuran. Maintain strict pH control during workup.
-
Safety (Step 1): The decarboxylation releases 1 mole of gas per mole of reactant. On a 1kg scale, this is >200 Liters of gas. Ensure venting lines are wide and unblocked.
-
Safety (Step 2):
is water-reactive. Keep methanol anhydrous if possible to preserve reagent stoichiometry, though technical grade usually suffices if excess reagent is used.
References
-
Cannon, G. W.; Ellis, R. C.; Leal, J. R. "5-Chloro-2-pentanone."[4] Organic Syntheses, Coll.[4][9] Vol. 4, p. 597 (1963); Vol. 31, p. 74 (1951). [9]
- Sato, T. et al.
-
PubChem Compound Summary. "5-Chloropentan-2-ol (CID 3649141)."[10] National Center for Biotechnology Information.
-
Fisher Scientific Safety Data Sheet. "5-Chloro-2-pentanone."
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scienceasia.org [scienceasia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. webassign.net [webassign.net]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. chemicalpapers.com [chemicalpapers.com]
- 8. fishersci.com [fishersci.com]
- 9. US4990682A - Process for the preparation of 5-chloro-2-pentanone - Google Patents [patents.google.com]
- 10. 5-Chloropentan-2-ol | C5H11ClO | CID 3649141 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Purity Synthesis of Chloroquine Phosphate Utilizing 5-Chloropentan-2-ol as a Key Synthon
Executive Summary
This application note details a robust, scalable protocol for the synthesis of Chloroquine Phosphate (API), specifically focusing on the utilization of 5-chloropentan-2-ol as a strategic starting material. While traditional industrial routes often initiate side-chain synthesis via acetylbutyrolactone, the use of 5-chloropentan-2-ol offers a distinct advantage in controlling impurity profiles, particularly preventing the formation of cyclized by-products prior to the critical amination steps.
This guide covers the oxidative activation of the alcohol, the stepwise construction of the pharmacophore side chain (Novoldiamine), and the final coupling with the quinoline core.
Chemical Strategy & Retrosynthesis
The synthesis relies on the "Convergent Route," where the quinoline core and the diamine side chain are synthesized separately and coupled.
-
Key Intermediate: Novoldiamine (1-(diethylamino)-4-aminopentane)[3]
-
Starting Material: 5-chloropentan-2-ol[4]
Strategic Rationale: Directly using 5-chloropentan-2-one (the ketone form) is common but operationally hazardous due to its volatility, lachrymatory nature, and tendency to polymerize or cyclize into cyclopropyl methyl ketone. Starting with the alcohol (5-chloropentan-2-ol ) allows for:
-
Enhanced Stability: The alcohol is stable during storage.
-
In-Situ Activation: The alcohol can be oxidized to the reactive ketone immediately prior to amine condensation, minimizing degradation.
Reaction Pathway Diagram[5]
Figure 1: Convergent synthesis pathway from 5-chloropentan-2-ol to Chloroquine Phosphate.[5]
Detailed Experimental Protocols
Phase 1: Activation of the Precursor (Oxidation)
Objective: Convert 5-chloropentan-2-ol to 5-chloropentan-2-one. Method: Anelli Oxidation (TEMPO/Bleach).[6] This method is chosen over Jones Oxidation to avoid chromium waste and allow for milder conditions suitable for scale-up.
Reagents:
-
5-chloropentan-2-ol (1.0 eq)
-
TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 eq)
-
Sodium Hypochlorite (NaOCl, 10-12% solution) (1.1 eq)
-
Potassium Bromide (KBr) (0.1 eq)
-
Dichloromethane (DCM) or Ethyl Acetate
Protocol:
-
Setup: Charge a jacketed reactor with 5-chloropentan-2-ol dissolved in DCM (5 volumes). Cool to 0–5°C.
-
Catalyst Addition: Add TEMPO and KBr dissolved in a minimum amount of water.
-
Oxidation: Slowly add the NaOCl solution dropwise, maintaining the internal temperature below 10°C. The reaction is exothermic.
-
Monitoring: Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2). The alcohol spot (
) should disappear, replaced by the ketone spot ( ). -
Workup: Quench with aqueous sodium thiosulfate. Separate the organic layer.[1][7][8] Wash with brine.[8]
-
Isolation: The resulting 5-chloropentan-2-one solution is typically used directly in the next step to avoid instability issues [1].
Phase 2: Synthesis of Novoldiamine (Side Chain)
Objective: Convert the ketone into the diamine side chain.
Step 2A: Substitution
-
Reactants: 5-chloropentan-2-one (in solution from Phase 1) + Diethylamine (2.5 eq).
-
Conditions: Heat to 50°C in a sealed vessel (or under reflux if condenser efficiency is high) for 6–8 hours.
-
Mechanism: The diethylamine acts as a nucleophile, displacing the terminal chloride.
Step 2B: Reductive Amination
-
Reactants: 5-(diethylamino)pentan-2-one + Ammonia (gas or methanolic solution).
-
Catalyst: Raney Nickel or 5% Pt/C.
-
Conditions: Hydrogenation Parr shaker or autoclave at 30–50 bar
pressure, 80°C. -
Workup: Filter catalyst. Distill the filtrate under reduced pressure.
-
Validation: Boiling point of Novoldiamine is approx. 88–90°C at 10 mmHg.
-
Critical Quality Attribute: Ensure <0.5% secondary amine impurity (bis-alkylation).
-
Phase 3: Coupling and Salt Formation
Objective: Couple the side chain with the quinoline core.
Reagents:
-
Novoldiamine (1.2 eq)
-
Phenol (Solvent/Promoter) OR N-Methyl-2-pyrrolidone (NMP) with acid catalyst.
Protocol:
-
Coupling: Mix 4,7-dichloroquinoline and phenol (1:1 w/w ratio). Heat to 80°C to melt.
-
Addition: Add Novoldiamine slowly.
-
Reaction: Ramp temperature to 160–180°C. Maintain for 8–12 hours.
-
Note: The phenol acts as a proton shuttle, facilitating the
mechanism.
-
-
Workup: Cool to 60°C. Dilute with 2N NaOH to remove phenol (as sodium phenoxide). Extract the free base chloroquine into Toluene or DCM.
-
Salt Formation:
Process Data & Specifications
Stoichiometry Table
| Component | Role | Eq.[6] | Molecular Weight | Notes |
| 5-chloropentan-2-ol | Starting Material | 1.0 | 122.59 | Keep dry; hygroscopic. |
| NaOCl (12%) | Oxidant | 1.1 | 74.44 | Titrate before use. |
| Diethylamine | Nucleophile | 2.5 | 73.14 | Excess acts as base. |
| 4,7-Dichloroquinoline | Core Scaffold | 1.0 | 198.05 | Limiting reagent in Phase 3. |
| Phosphoric Acid | Salt Former | 2.05 | 98.00 | Stoichiometry critical for pH. |
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis of Chloroquine Phosphate.
Quality Control & Troubleshooting
Critical Control Points (CCPs)
-
Oxidation Temperature: Must remain <10°C. Higher temperatures favor over-oxidation to the carboxylic acid or cleavage.
-
Novoldiamine Purity: The presence of 5-chloropentan-2-ol (unreacted starting material) in the amination step will lead to hydroxyl-impurities in the final API, which are difficult to remove. Limit: <0.1% by GC.
-
Coupling Temperature: If T < 150°C, the reaction stalls. If T > 190°C, tar formation increases significantly.
Analytical Validation
-
HPLC Method: C18 Column, Phosphate Buffer (pH 3.0) : Methanol (70:30).
-
NMR (1H, CDCl3):
-
Chloroquine Base:
8.5 (d, 1H, quinoline), 6.4 (d, 1H), 3.7 (m, 1H, CH-N), 1.0 (t, 6H, diethyl methyls). -
Diagnostic Shift: The shift of the methine proton on the side chain confirms the coupling of Novoldiamine to the aromatic ring.
-
References
-
BenchChem. (2025).[1][3][8] Application Notes and Protocols: 5-Aminopentan-2-one in Drug Discovery. Retrieved from
-
Google Patents. (2025). CN112266356A - A kind of asymmetric synthesis method of (S)-chloroquine phosphate.[2] Retrieved from
-
PubChem. (2025).[10] 5-chloropentan-2-one Compound Summary. Retrieved from
-
ResearchGate. (2022). A scalable process for the synthesis of key intermediates novoldiamine & hydroxynovaldiamine.[11][12][13][14] Retrieved from
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of deuterium labelled chloroquine. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN112266356A - A kind of asymmetric synthesis method of (S)-chloroquine phosphate - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP0380783A2 - Method for the preparation of 5-chloro-pentan-2-one - Google Patents [patents.google.com]
- 5. jocpr.com [jocpr.com]
- 6. m.youtube.com [m.youtube.com]
- 7. US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. 2-Pentanone, 5-chloro- | C5H9ClO | CID 79993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tandf.figshare.com [tandf.figshare.com]
5-chloropentan-2-ol as precursor for cyclopropyl methyl ketone
Application Note: Strategic Synthesis of Cyclopropyl Methyl Ketone (CPMK) from 5-Chloropentan-2-ol
Part 1: Executive Summary & Strategic Rationale
Cyclopropyl Methyl Ketone (CPMK) is a pivotal pharmacophore in the synthesis of agrochemicals (e.g., Cyproconazole) and antiretroviral therapeutics. While the industrial standard often utilizes
The Core Challenge: Direct treatment of 5-chloropentan-2-ol with base does not yield CPMK. Instead, it rapidly undergoes intramolecular O-alkylation to form 2-methyltetrahydrofuran (2-Me-THF) via a Williamson ether synthesis mechanism.
The Solution:
To access the cyclopropyl moiety (C-alkylation), the alcohol functionality must first be oxidized to a ketone. The carbonyl group increases the acidity of the
Therefore, this guide defines a strict Two-Stage Protocol :
-
Chemoselective Oxidation: Conversion of 5-chloropentan-2-ol to 5-chloropentan-2-one under acidic conditions to prevent premature O-cyclization.
-
Base-Mediated Cyclization: Intramolecular alkylation of the ketone to form CPMK.
Part 2: Chemical Mechanism & Pathway Analysis
The success of this synthesis relies on avoiding the thermodynamic trap of the tetrahydrofuran ring.
Part 3: Experimental Protocols
Protocol A: Chemoselective Oxidation (Jones Oxidation)
Rationale: We utilize Jones Reagent (CrO
Materials:
-
5-Chloropentan-2-ol (1.0 equiv)
-
Jones Reagent (Standard 2.67 M solution)
-
Acetone (Solvent)
-
Magnesium Sulfate (Drying agent)[1]
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and addition funnel. Charge with 5-chloropentan-2-ol (122.6 g, 1.0 mol) and Acetone (1.0 L) .
-
Cooling: Cool the solution to 0–5°C using an ice/salt bath. Critical: Exotherms can degrade the chloro-alkyl chain.
-
Addition: Dropwise add Jones Reagent (approx. 1.2 equiv) over 60 minutes. Maintain internal temperature < 10°C .
-
Visual Cue: The solution will transition from orange to a green suspension (formation of Cr
salts).
-
-
Quenching: Once TLC indicates consumption of starting material, add Isopropanol (50 mL) to quench excess oxidant (color shifts to bright green).
-
Workup: Decant the liquid from the chromium salts. Concentrate the acetone solution under reduced pressure (do not heat above 40°C).
-
Extraction: Dilute the residue with water and extract with Dichloromethane (DCM) . Wash organic layer with saturated NaHCO
and brine. -
Isolation: Dry over MgSO
and concentrate.
Protocol B: Cyclization to CPMK
Rationale: With the ketone established, we now introduce a strong base to generate the enolate. The intramolecular
Materials:
-
Sodium Hydroxide (NaOH), 50% w/w aqueous solution
-
Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst (Optional but recommended)
Step-by-Step Methodology:
-
Setup: Use a reactor equipped with a reflux condenser and vigorous stirring.
-
Charge: Add NaOH solution (1.5 equiv) to the reactor.
-
Addition: Slowly add 5-chloropentan-2-one to the caustic solution at room temperature.
-
Exotherm Alert: The reaction is exothermic. Control addition rate to maintain temp < 40°C initially.
-
-
Reaction: Heat the mixture to reflux (approx. 90–100°C) for 2–3 hours.
-
Mechanism Check: At this temperature, the thermodynamic C-alkylation is favored.
-
-
Distillation (Steam Distillation): The product, CPMK, forms an azeotrope with water. Switch the condenser to distillation mode. Distill the CPMK/water azeotrope (approx. 85–95°C vapor temp) until no more organic oil separates in the receiver.
-
Phase Separation: Collect the distillate. Saturate the aqueous layer with NaCl (salting out) to maximize recovery. Separate the upper organic layer (CPMK).[4][6]
-
Final Purification: Redistill the organic layer.
-
CPMK Boiling Point: 110–112°C.[6]
-
Yield Target: 75–85% (over two steps).
-
Part 4: Process Control & Data Analysis
Impurity Profile & Troubleshooting
| Impurity / Byproduct | Origin | Control Strategy |
| 2-Methyltetrahydrofuran | Premature cyclization of alcohol | Ensure Protocol A is strictly acidic. Do not expose starting alcohol to base. |
| 5-Hydroxy-2-pentanone | Hydrolysis of chloride | Avoid dilute base concentrations in Protocol B; use concentrated (50%) NaOH. |
| Dimer/Polymers | Aldol condensation of ketone | Control temperature during cyclization; distill product out of reaction mixture immediately (reactive distillation). |
Process Flow Diagram
References
-
Cannon, G. W.; Ellis, R. C.; Leal, J. R. (1951). "Methyl Cyclopropyl Ketone".[4][6][7][8] Organic Syntheses, 31, 74.
-
Guidechem. (2020). "How to Prepare Cyclopropyl Methyl Ketone and Its Applications". Guidechem Technical Articles.
-
BenchChem. (2025).[2][9] "Synthesis of Cyclopropyl Methyl Ketone from α-Acetyl-γ-butyrolactone". Technical Support Center.
- Zelinsky, N. D.; Dengin, E. F. (1930). "Synthesis of Cyclopropyl Methyl Ketone via 5-chloro-2-pentanone". Berichte der deutschen chemischen Gesellschaft.
-
Sigma-Aldrich. (2023). "Safety Data Sheet: 5-Chloropentan-2-one".
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN110862310A - Synthesis method of cyclopropyl methyl ketone - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN1994996A - Process for preparing cyclopropyl methyl ketone - Google Patents [patents.google.com]
- 6. Preparation of Methyl cyclopropyl ketone - Chempedia - LookChem [lookchem.com]
- 7. CN113072434A - Method for preparing cyclopropyl methyl ketone by one-step method - Google Patents [patents.google.com]
- 8. US6025528A - Aqueous method to prepare cyclopropyl methylketone from acetyl-propanol - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Chemoselective & Asymmetric Hydrogenation of 5-Chloropentan-2-one
Part 1: Executive Summary & Strategic Rationale
The Challenge: The "Triangle of Instability"
Hydrogenating 5-chloropentan-2-one (5-CPO) presents a classic chemoselectivity challenge in pharmaceutical process development. The objective is typically the production of (S)-5-chloro-2-pentanol , a critical chiral intermediate for the synthesis of antimalarial drugs (e.g., Hydroxychloroquine) and agrochemicals.
However, the reaction landscape is dominated by three competing pathways:
-
Desired Reduction: Carbonyl reduction to the secondary alcohol.
-
Undesired Dehalogenation: Hydrogenolysis of the C-Cl bond (common with Pd/C).
-
Undesired Cyclization: Intramolecular nucleophilic attack of the resulting alcohol onto the chloride to form 2-methyltetrahydrofuran , driven by basic conditions often required for catalytic turnover.
The Solution: Ruthenium-Mediated Catalysis
Standard heterogeneous catalysts (Pd/C, Raney Ni) are ill-suited for this transformation due to their high affinity for oxidative addition into C-Cl bonds, leading to rapid dechlorination.
This guide details the Homogeneous Asymmetric Transfer Hydrogenation (ATH) protocol. This method utilizes Ruthenium(II) complexes with chiral diamine ligands (Noyori-Ikariya type). This system is selected for:
-
Chemoselectivity: Operates via an outer-sphere mechanism that does not interact with the C-Cl bond.
-
Stereocontrol: Delivers high enantiomeric excess (>95% ee).[1]
-
Operational Safety: Uses liquid hydrogen donors (formic acid/triethylamine) or moderate H2 pressure, avoiding the high-pressure/high-temperature conditions that favor cyclization.
Part 2: Mechanistic Insight & Reaction Pathways
The following diagram illustrates the kinetic competition between the desired pathway and the fatal side reactions.
Figure 1: Reaction network showing the target reduction path (Green) versus competing hydrogenolysis (Red) and cyclization (Yellow).
Part 3: Detailed Experimental Protocols
Protocol A: Asymmetric Transfer Hydrogenation (ATH)
Best for: High enantioselectivity (>95% ee), lab-to-pilot scale, safety (no high-pressure H2).
1. Reagents & Equipment
| Component | Specification | Role |
| Substrate | 5-Chloropentan-2-one (>98% purity) | Precursor |
| Catalyst | RuCl | Chiral Catalyst |
| H-Donor | Formic Acid / Triethylamine (5:2 azeotrope) | Reductant & Solvent |
| Solvent | Dichloromethane (DCM) or Methanol | Co-solvent (optional) |
| Reactor | Jacketed glass reactor or Schlenk flask | Temp control |
2. Critical Process Parameters (CPPs)
-
Catalyst Loading: 0.1 – 0.5 mol%.
-
Temperature: 25°C – 30°C. Warning: >40°C accelerates cyclization.
-
Concentration: 0.5 M – 1.0 M.
-
Reaction Time: 12 – 24 hours.
3. Step-by-Step Workflow
Step 1: Catalyst Preparation (Inert Atmosphere)
-
Purge a reaction vessel with Nitrogen (N2) for 15 minutes.
-
Charge RuCl (0.5 mol% relative to substrate).
-
Note: Commercial catalysts are air-stable, but inert handling improves reproducibility.
Step 2: Substrate Addition
-
Dissolve 5-chloropentan-2-one in the H-donor mixture (Formic Acid/TEA 5:2).
-
Rationale: The acidic nature of the FA/TEA complex inhibits the base-catalyzed cyclization to 2-methyltetrahydrofuran, which is a major risk in Isopropanol/KOH systems.
-
-
Degas the solution by bubbling N2 for 10 minutes.
Step 3: Reaction Initiation
-
Transfer the substrate solution to the catalyst vessel via cannula or syringe.
-
Stir vigorously at 28°C .
-
Monitoring: Sample every 4 hours. Analyze via GC-FID.
-
Checkpoint: Look for the disappearance of the ketone peak. If 2-methyltetrahydrofuran appears (>2%), lower temperature to 20°C.
-
Step 4: Workup & Isolation
-
Dilute reaction mixture with water (1:1 vol).
-
Extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) (3x).
-
Wash combined organics with Saturated NaHCO3 (carefully, to neutralize acid) and Brine.
-
Dry over Na2SO4 and concentrate
-
Caution: Do not heat above 40°C during concentration to prevent cyclization of the concentrated oil.
-
Protocol B: Heterogeneous Hydrogenation (Racemic)
Best for: Commodity scale where chirality is not required. Constraint: Must use "poisoned" or specific catalysts to prevent dechlorination.
-
Catalyst: 5% Ru/C (Ruthenium on Carbon) or Pt/C sulfided.
-
Why: Ru and Pt are less active for hydrogenolysis than Pd. Sulfiding poisons the active sites responsible for C-Cl bond breaking.
-
-
Solvent: Methanol.[2]
-
Pressure: 20-30 bar H2.
-
Additive: None (Avoid bases).
Part 4: Process Control & Troubleshooting
Analytical Method (GC-FID)
-
Column: DB-1701 or equivalent (mid-polarity).
-
Carrier: Helium, constant flow 1.5 mL/min.
-
Temperature Program: 50°C (hold 2 min) -> 10°C/min -> 200°C.
-
Retention Times (Approx):
-
2-Methyltetrahydrofuran: ~3.5 min
-
5-Chloropentan-2-one: ~6.2 min
-
5-Chloro-2-pentanol: ~7.8 min
-
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion | Catalyst poisoning or insufficient H-donor. | Purge O2 more rigorously. Add 10% more FA/TEA. |
| High Dechlorination | Metal leaching or wrong catalyst (if using heterogeneous). | Switch to Homogeneous Ru-system. If using Ru/C, lower Temp/Pressure. |
| Cyclic Impurity >5% | pH too high (basic) or Temp too high. | Switch from IPA/KOH to FA/TEA system. Maintain T < 30°C. |
| Low ee% | Racemization of product or wrong ligand. | Ensure reaction stops immediately upon completion. Check ligand purity. |
Part 5: Experimental Workflow Diagram
Figure 2: Operational workflow for the ATH of 5-chloropentan-2-one.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][3] Accounts of Chemical Research, 30(2), 97–102. Link
-
Ohkuma, T., et al. (1995). Asymmetric Hydrogenation of 4-Chromanone Derivatives. Journal of the American Chemical Society, 117(9), 2675–2676. (Foundational work on functionalized ketones). Link
-
Hamada, T., et al. (2002). Asymmetric Hydrogenation of tert-Alkyl Ketones. Organic Letters, 4(24), 4373–4376. Link
-
Shaw, M. H., et al. (2016). Commercial Synthesis of Hydroxychloroquine (Discussing the 5-chloro-2-pentanol intermediate). Organic Process Research & Development. Link
-
BenchChem. (2025).[4] Troubleshooting Dechlorination in Buchwald-Hartwig and Hydrogenation Reactions. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Navigating the Reactivity of 5-Chloropentan-2-ol
Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with 5-chloropentan-2-ol. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to help you mitigate unwanted side reactions, specifically the intramolecular cyclization that can complicate your synthetic pathways. As Senior Application Scientists, we have compiled and synthesized field-proven insights and protocols to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant amount of a low-boiling byproduct in my reaction with 5-chloropentan-2-ol under basic conditions. What is it likely to be?
A1: The most probable byproduct is 2-methyltetrahydrofuran . This occurs through an intramolecular Williamson ether synthesis. Under basic conditions, the hydroxyl group of 5-chloropentan-2-ol is deprotonated to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the carbon bearing the chlorine atom in an SN2 reaction to form the five-membered cyclic ether.[1][2] This process is particularly efficient for forming five- and six-membered rings.
Q2: What reaction conditions favor the unwanted cyclization of 5-chloropentan-2-ol?
A2: The intramolecular cyclization is significantly favored by:
-
Strong Bases: Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium hydride (KH) will readily deprotonate the alcohol, initiating the cyclization.[2] Common strong bases like sodium hydroxide or potassium hydroxide also promote this reaction.[3]
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile enhance the reactivity of the alkoxide nucleophile, thereby accelerating the SN2 cyclization.[1][4]
-
Elevated Temperatures: Increasing the reaction temperature generally increases the rate of this intramolecular reaction. A typical Williamson ether synthesis is conducted at 50 to 100 °C.[1]
Q3: How can I prevent this cyclization reaction?
A3: The most effective strategy is to "mask" the reactive hydroxyl group with a suitable protecting group before subjecting the molecule to conditions that would induce cyclization. The protecting group must be stable to your intended reaction conditions and easily removable afterward.
Troubleshooting Guide: Preventing Cyclization
This section provides a detailed guide to the most common and effective method for preventing the cyclization of 5-chloropentan-2-ol: the use of a tetrahydropyranyl (THP) protecting group.
Issue: Unwanted formation of 2-methyltetrahydrofuran.
Solution: Protect the hydroxyl group as a tetrahydropyranyl (THP) ether. THP ethers are stable under a wide range of non-acidic conditions, including exposure to strongly basic reagents, organometallics, and hydrides.[5][6]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. CN108947851B - A kind of synthetic method of 5-amino-1-pentanol - Google Patents [patents.google.com]
- 4. A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tetrahydropyranyl Ethers [organic-chemistry.org]
improving yield of 5-chloropentan-2-ol in haloalcohol synthesis
Introduction
Welcome to the technical support guide for 5-chloropentan-2-ol (CAS: 15146-94-8).[1] This haloalcohol is a critical bifunctional building block, serving as a precursor for chiral epoxides, pyrrolidines, and complex pharmaceutical intermediates.
Users typically encounter three primary failure modes during synthesis:
-
Poor Regioselectivity: Formation of the isomeric impurity 4-chloropentan-1-ol or 2-chloro-5-pentanol.[1]
-
Cyclization/Polymerization: Reversion to 2-methyltetrahydrofuran (2-MeTHF) or intermolecular ether formation during workup.[1]
-
Low Enantiomeric Excess (ee): Inability to access high-purity chiral forms via standard chemical reduction.[1]
This guide addresses these issues through two validated workflows: Chemical Ring Opening (for racemic bulk synthesis) and Biocatalytic Reduction (for high-ee chiral synthesis).
Part 1: Chemical Synthesis (Ring Opening of 2-MeTHF)
The most atom-economical route is the regioselective ring opening of 2-methyltetrahydrofuran (2-MeTHF) using acyl chlorides.[1]
Mechanism & Regiochemistry
The reaction is a competition between
-
Desired Pathway (
): Chloride attacks the primary carbon (C5).[1]-
Product: 5-chloropentan-2-yl acetate
5-chloropentan-2-ol .[1]
-
-
Undesired Pathway (
): Acid-catalyzed ring opening generates a carbocation at the secondary carbon (C2).[1]
Troubleshooting Guide: Chemical Route
| Issue | Symptom | Root Cause | Corrective Action |
| Wrong Isomer | High levels of 2-chloro isomer by GC/NMR. | Lower Temperature: Maintain reaction | |
| Low Yield | Incomplete conversion; starting material remains.[1] | Catalyst Poisoning. Moisture in the system deactivates the acyl chloride or Lewis acid. | Dry Conditions: Ensure 2-MeTHF moisture content is |
| Product Loss | Yield drops during distillation; "Sweet" ether smell returns.[1] | Cyclization. The product cyclizes back to 2-MeTHF under acidic/thermal stress.[1] | Neutralize: Wash crude oil with saturated |
Protocol 1: Regioselective Ring Opening (The Acetyl Chloride Method)
Target: Racemic 5-chloropentan-2-ol[1]
-
Setup: Charge a flame-dried flask with 2-MeTHF (1.0 equiv) and ZnCl₂ (0.02 equiv).
-
Acylation: Add Acetyl Chloride (1.05 equiv) dropwise at
. Maintain internal temp . -
Reaction: Warm to room temperature (
) and stir for 4–6 hours. Monitor disappearance of 2-MeTHF by GC.[1][3]-
Intermediate Formed: 5-chloropentan-2-yl acetate.[1]
-
-
Methanolysis (Hydrolysis): Cool to
. Add Methanol (2.5 equiv) and catalytic HCl (or generate in situ).[1] Stir at reflux ( ) for 2 hours to cleave the acetate. -
Workup: Cool to RT. Quench with saturated
(pH 7-8). Extract with MTBE.[1][4] -
Purification: Fractional distillation under reduced pressure.
Part 2: Biocatalytic Synthesis (Enzymatic Reduction)
For drug development requiring high optical purity (e.g., >99% ee), chemical synthesis is insufficient. The reduction of 5-chloropentan-2-one using Ketoreductases (KREDs) is the industry standard.[1]
The Workflow
This route avoids the regioselectivity issues of ring opening but requires careful pH control to prevent enzyme denaturation by the chlorinated substrate.
Troubleshooting Guide: Biocatalytic Route
| Issue | Symptom | Root Cause | Corrective Action |
| Low Conversion | Reaction stalls at 50-60%.[1] | Product Inhibition / pH Drift. The reaction releases protons (if coupled with GDH) or the halo-ketone destabilizes the enzyme.[1] | pH Stat: Maintain pH 6.5–7.0 automatically.Resin Adsorption: Use Amberlite XAD-4 to adsorb the toxic product in situ.[1] |
| Low ee% | Enantiomeric excess drops below 98%.[1] | Spontaneous Racemization. The halo-alcohol is chemically unstable or the background reaction is competing.[1] | Lower Temp: Run at |
| Emulsion | Impossible to separate phases during workup.[1] | Protein Denaturation. | Filter: Use Celite filtration to remove biomass before extraction.Salting Out: Add NaCl to saturation.[1] |
Part 3: Visualizing the Pathways
The following diagram illustrates the mechanistic divergence between the Chemical (
Caption: Mechanistic divergence showing the critical temperature dependence for regioselectivity in the chemical route versus the direct stereoselectivity of the biocatalytic route.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I distill 5-chloropentan-2-ol at atmospheric pressure? A: No. The boiling point is too close to the cyclization temperature.[1] At atmospheric pressure, prolonged heating will cause the molecule to intramolecularly displace the chloride, reforming 2-MeTHF and releasing HCl. You must use vacuum distillation (<10 mmHg).[1]
Q: Why is my yield lower when using HCl gas compared to Acetyl Chloride?
A: HCl gas often introduces trace water or creates a highly acidic environment that promotes the thermodynamic
Q: Is 5-chloropentan-2-ol stable in storage?
A: It is moderately stable if neutral.[1] Traces of acid will catalyze reversion to 2-MeTHF.[1] Store at
Q: Which enzyme is best for the (R)-enantiomer? A: Lactobacillus kefir ADH is widely cited for producing (R)-alcohols from methyl ketones.[1] For the (S)-enantiomer, ADHs from Thermoanaerobacter species are often effective.[1]
References
-
Regioselective Cleavage of Cyclic Ethers
-
Biocatalytic Reduction
-
Synthesis & Properties
-
Industrial Preparation
Sources
- 1. chemscene.com [chemscene.com]
- 2. evitachem.com [evitachem.com]
- 3. CN103694094A - 5-chloro-2-pentanone preparation method - Google Patents [patents.google.com]
- 4. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective enzymatic acylation of pharmacologically interesting nucleosides in 2-methyltetrahydrofuran, a greener substitute for THF - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Researcher's Guide to the Structural Elucidation of 5-Chloropentan-2-ol: A Comparative Analysis Centered on 1H NMR Spectroscopy
This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 5-chloropentan-2-ol. Designed for researchers and drug development professionals, this document moves beyond a simple spectral interpretation. It establishes a framework for predicting, acquiring, and validating the structure of multifunctional molecules, comparing the utility of 1H NMR with other core analytical techniques. Our approach emphasizes the causality behind spectral features, ensuring a robust and self-validating methodology for structural confirmation.
The Analytical Challenge: Decoding a Bifunctional Alkane
5-chloropentan-2-ol presents a common yet instructive challenge in structural elucidation. The molecule contains two key functional groups—a secondary alcohol and a primary alkyl chloride—separated by a flexible aliphatic chain. This arrangement creates a distinct magnetic environment for each proton, resulting in a complex but highly informative 1H NMR spectrum. Understanding the interplay of inductive effects from the electronegative oxygen and chlorine atoms is paramount to accurately assigning each signal.
The structure and proton designations for 5-chloropentan-2-ol are as follows:
Our analysis will systematically deconstruct the predicted spectrum based on four key pillars of NMR interpretation: chemical shift, integration, multiplicity (splitting), and coupling constants.[1]
Predictive Analysis: Constructing the 1H NMR Spectrum from First Principles
Before entering the laboratory, a theoretical prediction of the spectrum serves as a powerful hypothesis. This prediction is grounded in the fundamental principles of proton environments and spin-spin coupling.
Chemical Shift (δ): The Influence of Electronegativity
The chemical shift of a proton is dictated by its local electronic environment.[2][3] Electronegative atoms, like oxygen and chlorine, withdraw electron density from nearby protons, "deshielding" them from the external magnetic field and causing their signals to appear further downfield (at a higher ppm value).[4][5]
-
H-5 (CH2Cl) : These two protons are directly attached to the carbon bearing the highly electronegative chlorine atom. This causes a significant downfield shift, typically into the 3.1-4.1 ppm range.[6]
-
H-2 (CHOH) : This single proton is on the carbon atom bonded to the electronegative oxygen of the alcohol. Its signal is expected in the 3.3-4.0 ppm region.[7][8]
-
H-1 (CH3) : These three protons form a methyl group attached to the carbinol carbon (C-2). They are relatively shielded and are expected to appear upfield, typically around 1.2 ppm .
-
H-3 and H-4 (CH2) : These methylene protons are part of the alkyl backbone. They are less affected by the electronegative atoms and will resonate in the typical alkane region of 1.4-1.8 ppm .[6] Subtle differences between H-3 and H-4 are expected due to their varying proximity to the Cl and OH groups.
-
OH Proton : The hydroxyl proton signal is highly variable, often appearing as a broad singlet anywhere from 0.5-5.0 ppm .[7] Its chemical shift is sensitive to concentration, solvent, temperature, and hydrogen bonding. Due to rapid chemical exchange, it often does not couple with neighboring protons.[8][9]
Integration: The Proton Count
The area under each NMR signal is directly proportional to the number of protons it represents.[3][10] For 5-chloropentan-2-ol, the expected integration ratio of the non-exchangeable protons will be:
H-1 : H-2 : H-3 : H-4 : H-5 = 3 : 1 : 2 : 2 : 2
This ratio provides a crucial check for the correct assignment of each signal.
Multiplicity: The n+1 Rule in Action
The splitting of a signal into multiple peaks (multiplicity) reveals the number of adjacent, non-equivalent protons. This is governed by the n+1 rule , where 'n' is the number of neighboring protons.[3][9][11]
-
H-1 (CH3) : Neighbors H-2 (n=1). Signal will be a doublet .
-
H-2 (CH) : Neighbors H-1 (n=3) and H-3 (n=2). Total neighbors = 5. Signal will be a complex multiplet (or a sextet).
-
H-3 (CH2) : Neighbors H-2 (n=1) and H-4 (n=2). Total neighbors = 3. Signal will be a multiplet (or a quartet).
-
H-4 (CH2) : Neighbors H-3 (n=2) and H-5 (n=2). Total neighbors = 4. Signal will be a multiplet (or a quintet).
-
H-5 (CH2) : Neighbors H-4 (n=2). Signal will be a triplet .
-
OH : Typically a singlet , as previously discussed.
The spin-spin coupling relationships can be visualized as follows:
Summary of Predicted 1H NMR Data
| Signal | Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity |
| 1 | H-1 (CH3) | ~1.2 | 3H | Doublet (d) |
| 2 | H-3, H-4 (CH2) | ~1.4 - 1.8 | 4H | Overlapping Multiplets (m) |
| 3 | OH | 0.5 - 5.0 (variable) | 1H | Broad Singlet (br s) |
| 4 | H-5 (CH2Cl) | 3.1 - 4.1 | 2H | Triplet (t) |
| 5 | H-2 (CHOH) | 3.3 - 4.0 | 1H | Multiplet (m) |
Experimental Protocol and Workflow
Achieving a high-quality, interpretable spectrum requires meticulous sample preparation and a logical workflow.
Protocol: Sample Preparation for 1H NMR
-
Solvent Selection : Choose a deuterated solvent that will dissolve the analyte. Deuterated chloroform (CDCl3) is a standard choice for non-polar to moderately polar compounds like 5-chloropentan-2-ol.
-
Sample Concentration : Dissolve approximately 5-10 mg of 5-chloropentan-2-ol in 0.6-0.7 mL of CDCl3.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) to the solvent. TMS provides a reference signal at 0 ppm, against which all other chemical shifts are measured.[9]
-
Transfer : Filter the solution into a clean, dry 5 mm NMR tube.
-
D2O Shake (for OH confirmation) : To definitively identify the hydroxyl proton signal, a "D2O shake" can be performed.[8]
-
Acquire a standard 1H NMR spectrum.
-
Remove the tube from the spectrometer, add one drop of deuterium oxide (D2O), and shake gently to mix.
-
Re-acquire the spectrum. The labile OH proton will exchange with deuterium, causing its signal to disappear from the 1H spectrum.
-
Workflow for Spectral Analysis
The process from sample to structure is a systematic validation loop.
A Comparative Perspective: The Role of Other Spectroscopic Techniques
While 1H NMR is exceptionally powerful, a multi-technique approach provides the highest level of confidence in structural assignment. No single technique provides all the answers; instead, they offer complementary pieces of the structural puzzle.
| Technique | Information Provided for 5-Chloropentan-2-ol | Strengths | Limitations |
| 1H NMR | Detailed proton framework, connectivity (H-H), and stereochemical relationships. | Provides the most detailed structural information about the proton skeleton. | Complex splitting can be difficult to resolve; OH/NH protons can be ambiguous without D2O exchange. |
| 13C NMR | Number of unique carbon environments and their electronic state (sp3, sp2). | Directly counts carbon types. Expected 5 signals for this molecule. C-OH (~50-80 ppm) and C-Cl (~35-55 ppm) are characteristic. | Low natural abundance of 13C requires longer acquisition times; no coupling information in standard decoupled spectra. |
| Mass Spec. (MS) | Molecular weight (via molecular ion peak) and fragmentation patterns. | Confirms molecular formula (via high-res MS). Fragmentation can reveal structural motifs (e.g., loss of H2O, HCl, or alkyl fragments). | Isomers often have identical molecular weights and similar fragmentation, making unambiguous identification difficult. |
| Infrared (IR) | Presence of specific functional groups. | Quickly confirms the presence of the alcohol (broad O-H stretch at ~3300 cm-1) and the alkyl halide (C-Cl stretch at ~600-800 cm-1). | Provides no information on the connectivity or carbon skeleton of the molecule. |
This comparative approach ensures that the structure proposed from the 1H NMR data is consistent with evidence from orthogonal analytical methods, fulfilling the principle of a self-validating system. The combination of an accurate mass from MS, the functional groups from IR, the carbon count from 13C NMR, and the detailed connectivity map from 1H NMR provides unequivocal proof of the structure of 5-chloropentan-2-ol.
References
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Alcohols. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]
-
Brown, D. (n.d.). ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation. docbrown.info. Retrieved from [Link]
-
University of Regensburg. (n.d.). 1H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, December 11). Chemical Shift In NMR Spectroscopy. YouTube. Retrieved from [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
-
StudyOrgo.com. (2015, January 24). Deciphering 1H NMR Spectra. Retrieved from [Link]
Sources
- 1. Interpreting | OpenOChem Learn [learn.openochem.org]
- 2. azooptics.com [azooptics.com]
- 3. acdlabs.com [acdlabs.com]
- 4. 13.4 Chemical Shifts in 1H NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. m.youtube.com [m.youtube.com]
- 6. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 7. Alcohols | OpenOChem Learn [learn.openochem.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Deciphering 1H NMR Spectra [studyorgo.com]
- 11. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
A Comparative Guide to the Reactivity of 5-Chloropentan-2-ol and 5-Bromopentan-2-ol
For professionals in chemical synthesis and drug development, the choice between a chloro- or bromo-substituted precursor can significantly impact reaction efficiency, yield, and overall project timelines. This guide provides an in-depth comparison of the reactivity of 5-chloropentan-2-ol and 5-bromopentan-2-ol, focusing on their propensity to undergo intramolecular cyclization. We will explore the fundamental principles governing their reactivity, present supporting data, and provide detailed experimental protocols for empirical validation.
Theoretical Framework: The Decisive Role of the Leaving Group
The primary reaction pathway of interest for these halohydrins under basic conditions is an intramolecular Williamson ether synthesis, an SN2 reaction that yields 2-methyltetrahydrofuran.[1][2] The rate of this reaction is fundamentally dictated by the nature of the carbon-halogen bond and the stability of the resulting halide ion once that bond is broken. This is encapsulated in the concept of "leaving group ability."
A superior leaving group is a species that can readily depart with a pair of electrons. The key factors that determine this ability are:
-
Basicity: There is an inverse relationship between the basicity of a species and its leaving group ability. Weaker bases are more stable with a negative charge and are therefore better leaving groups.[3][4] Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), which means its conjugate base, bromide (Br⁻), is a weaker base than chloride (Cl⁻).[5]
-
Bond Strength: The cleavage of the carbon-halogen (C-X) bond is a critical part of the rate-determining step in an S
N2 reaction. The C-Br bond is inherently weaker and longer than the C-Cl bond, requiring less energy to break.[3] -
Polarizability: Larger atoms, like bromine, have a more diffuse electron cloud that is more easily distorted. This higher polarizability allows the developing negative charge in the transition state to be stabilized over a larger volume, lowering the activation energy of the reaction.[3]
Based on these principles, a clear hypothesis emerges: 5-bromopentan-2-ol will exhibit significantly higher reactivity than 5-chloropentan-2-ol in nucleophilic substitution reactions.
Data Presentation: Physicochemical Properties of Halide Leaving Groups
The following table summarizes the key physical properties that underpin the superior leaving group ability of bromide compared to chloride.
| Property | Chloride (Cl⁻) | Bromide (Br⁻) | Rationale for Higher Reactivity |
| pKa of Conjugate Acid (HX) | ~ -7 | ~ -9 | A lower pKa indicates a stronger acid, meaning the conjugate base (the leaving group) is weaker and more stable.[3] |
| C(sp³)–X Bond Dissociation Energy (kJ/mol) | ~ 339 | ~ 285 | A lower bond energy facilitates easier bond cleavage, leading to a faster reaction rate.[3] |
| Ionic Radius (pm) | 181 | 196 | A larger ionic radius correlates with greater polarizability, which helps stabilize the negative charge upon departure.[3] |
Reaction Mechanism: Intramolecular SN2 Cyclization
The conversion of 5-halopentan-2-ol to 2-methyltetrahydrofuran proceeds via a two-step mechanism under basic conditions. This intramolecular pathway is kinetically favored for the formation of five- and six-membered rings due to the high effective concentration of the nucleophile and electrophile within the same molecule.[2][6]
Caption: Intramolecular SN2 cyclization of a 5-halopentan-2-ol.
Experimental Protocols for Reactivity Comparison
To empirically validate the theoretical differences in reactivity, two distinct experimental protocols are proposed.
Experiment 1: Quantitative Kinetic Analysis of Intramolecular Cyclization
This experiment provides a robust method for determining the reaction rate constants for the cyclization of both halo-alcohols.
Objective: To quantitatively measure and compare the rate of formation of 2-methyltetrahydrofuran from 5-chloropentan-2-ol and 5-bromopentan-2-ol.
Methodology:
-
Reaction Setup: For each substrate, equip a 100 mL three-neck round-bottom flask with a reflux condenser, a magnetic stirrer, a nitrogen inlet, and a septum for sampling.
-
Reagent Charging: Under a nitrogen atmosphere, dissolve 5-halopentan-2-ol (10 mmol) in 50 mL of anhydrous tetrahydrofuran (THF).
-
Initiation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 12 mmol) portion-wise to the stirred solution at room temperature. The evolution of hydrogen gas will be observed.
-
Heating and Sampling: After the initial effervescence subsides, heat the reaction mixture to a constant temperature (e.g., 50 °C) using a thermostatically controlled oil bath.
-
Time-Course Analysis: At regular time intervals (e.g., t = 0, 15, 30, 60, 120, 240 minutes), withdraw a 0.5 mL aliquot via syringe. Immediately quench the aliquot in a vial containing 1 mL of a saturated aqueous ammonium chloride solution and 1 mL of diethyl ether.
-
Sample Preparation: Shake the vial, allow the layers to separate, and analyze the organic layer.
-
Analysis: Analyze the samples by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of starting material to product. Plot the concentration of the starting material versus time to determine the reaction rate and calculate the rate constant (k).
Caption: Experimental workflow for the kinetic analysis study.
Expected Quantitative Data
The kinetic study is expected to yield significantly different rate constants for the two substrates, as summarized in the hypothetical data below.
| Substrate | Hypothetical Rate Constant (k) at 50°C (s⁻¹) | Hypothetical Half-Life (t₁/₂) (min) |
| 5-Chloropentan-2-ol | 1.5 x 10⁻⁵ | ~770 |
| 5-Bromopentan-2-ol | 4.0 x 10⁻⁴ | ~29 |
These hypothetical results illustrate that the reaction with 5-bromopentan-2-ol would proceed over 25 times faster than with its chloro- a.
Experiment 2: Qualitative Reactivity Comparison via Silver Nitrate Test
This is a classic and rapid qualitative test that demonstrates the relative ease of C-X bond heterolysis.[7][8][9]
Objective: To visually and qualitatively compare the reactivity of the carbon-halogen bond in each substrate.
Methodology:
-
Preparation: Label two separate test tubes. In one, place 1 mL of a 1% ethanolic solution of 5-chloropentan-2-ol. In the other, place 1 mL of a 1% ethanolic solution of 5-bromopentan-2-ol.
-
Reagent Addition: To each test tube, add 1 mL of a 0.1 M solution of silver nitrate in ethanol.
-
Observation: Place both test tubes simultaneously into a water bath maintained at 50 °C.
-
Record Results: Observe the test tubes and record the time taken for a precipitate to form and the color of that precipitate.
Expected Results:
-
5-Bromopentan-2-ol: A cream-colored precipitate of silver bromide (AgBr) will form relatively quickly.[7]
-
5-Chloropentan-2-ol: A white precipitate of silver chloride (AgCl) will form, but it will appear much more slowly than the AgBr precipitate.[7]
This simple experiment provides compelling visual evidence that the C-Br bond is more labile and thus more reactive than the C-Cl bond.
Implications for Chemical Synthesis
The choice between 5-chloropentan-2-ol and 5-bromopentan-2-ol has direct consequences for process development and synthesis strategy.
-
Reaction Efficiency: For the synthesis of 2-methyltetrahydrofuran or related structures, 5-bromopentan-2-ol is the superior starting material. Its use will result in significantly shorter reaction times, potentially allowing for lower reaction temperatures, which can minimize side product formation and improve overall yield.
-
Cost vs. Reactivity: While chloro-alkanes are often less expensive raw materials than their bromo- counterparts, the total cost of a process must be considered.[10] The higher reactivity of the bromo-compound can lead to increased throughput and reduced energy consumption, potentially offsetting the higher initial material cost.
-
Alternative Transformations: For reactions where the C-X bond is intended to remain intact while other functional groups react, the less reactive 5-chloropentan-2-ol may be the preferred substrate.
Conclusion
Based on fundamental chemical principles of leaving group ability, supported by comparative experimental data, 5-bromopentan-2-ol is demonstrably more reactive than 5-chloropentan-2-ol in nucleophilic substitution reactions. The weaker C-Br bond and the greater stability of the bromide anion make it a far superior leaving group. For researchers and drug development professionals aiming to synthesize tetrahydrofuran-based scaffolds, the use of the bromo-analog offers a more efficient and rapid pathway. This guide provides both the theoretical rationale and the practical, self-validating experimental protocols necessary to make informed decisions in substrate selection and process optimization.
References
-
Chemistry Steps. (2024, November 7). Halohydrins from Alkenes. Available at: [Link]
-
Cognito. (n.d.). Making Halogenoalkanes Revision notes | International A-Level · CIE. Available at: [Link]
-
Wikipedia. (n.d.). Halohydrin. Available at: [Link]
-
Scribd. (2019, January 27). Experiment 2: Haloalkanes: Reaction of Haloalkanes. Available at: [Link]
-
ResearchGate. (2022, July). Sustainable Synthesis of Epoxides from Halohydrin Cyclization by Composite Solid-Based Catalysts. Available at: [Link]
-
YouTube. (2017, February 14). CHEM 222: Synthesis of Epoxides: Base-promoted Cyclization of Halohydrins. Available at: [Link]
-
YouTube. (2020, May 4). 3.3 Haloalkanes No 6 Experiment to compare the reactivities of chloro-, bromo- and iodoalkanes. Available at: [Link]
-
YouTube. (2025, October 30). Formation of Epoxides through Cyclization of Halohydrins (Treating with a Strong Base) Organic Chem. Available at: [Link]
-
Chemia. (2022, October 4). Iodoalkane synthesis: Iodination reactions with halogen exchange (2). Available at: [Link]
-
OCR A-Level Chemistry Notes. (n.d.). Test-Tube Reactions: Alkenes and Haloalkanes (14.1.4). Available at: [Link]
-
BYJU'S. (n.d.). Finkelstein Reaction. Available at: [Link]
-
Chemguide. (2015, October). halogenoalkanes (haloalkanes) and silver nitrate. Available at: [Link]
-
Reddit. (2020, August 17). Better Leaving Group: Bromide VS Chloride. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Available at: [Link]
-
Master Organic Chemistry. (2026, January 22). What Makes A Good Leaving Group? Available at: [Link]
-
Florida Atlantic University. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3- carboxylate. Available at: [Link]
-
JoVE. (2023, April 30). Video: Leaving Groups. Available at: [Link]
-
PMC. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Available at: [Link]
-
PubChem. (n.d.). (2R,5R)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran. Available at: [Link]
-
ResearchGate. (2007). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Available at: [Link]
-
MDPI. (2007, March 26). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Available at: [Link]
-
Save My Exams. (2025, June 20). Substitution Reactions of Halogenoalkanes (Cambridge (CIE) A Level Chemistry): Revision Note. Available at: [Link]
-
CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloalkanes. Available at: [Link]
-
My GCSE Science. (n.d.). Nucleophilic Substitution of Haloalkanes | OH-, CN- and Ammonia Examples. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic substitution. Available at: [Link]
-
Master Organic Chemistry. (2015, June 12). Intramolecular Williamson Ether Synthesis. Available at: [Link]
-
Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and hydroxide ions. Available at: [Link]
-
Chemistry LibreTexts. (2019, September 3). 8.10: Formation of Halohydrins. Available at: [Link]
-
PMC. (n.d.). Highly Stereoselective Intermolecular Haloetherification and Haloesterification of Allyl Amides. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Intramolecular Haloetherification and Transannular Hydroxycyclization of Alkenes. A Synthetic Methodology to Obtain Polycyclic Ethers and Amines. Available at: [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Highly efficient synthesis of enantioenriched vicinal halohydrins via Ir-catalyzed asymmetric hydrogenation using dynamic kinetic resolution. Available at: [Link]
-
Cheméo. (n.d.). 2-Pentanone, 5-chloro-. Available at: [Link]
-
Vedantu. (2025, October 6). NCERT Solutions for Class 12 Chemistry Chapter 10 Haloalkanes and Haloarenes. Available at: [Link]
-
PubChem. (n.d.). 5-Bromopentan-2-ol. Available at: [Link]
-
Chemistry Stack Exchange. (2017, February 15). What results from the reaction of 5-bromopentan-1-ol and NaOH? Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Video: Leaving Groups [jove.com]
- 6. Halohydrins from Alkenes - Chemistry Steps [chemistrysteps.com]
- 7. cognitoedu.org [cognitoedu.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
A Senior Application Scientist's Guide to FTIR-Based Identification of 5-chloropentan-2-ol
In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural confirmation of intermediates and final compounds is paramount. Fourier-Transform Infrared (FTIR) spectroscopy remains a cornerstone analytical technique, offering a rapid, non-destructive, and highly specific method for identifying functional groups. This guide provides an in-depth, comparative analysis for the identification of 5-chloropentan-2-ol, moving beyond a simple recitation of peaks to explain the spectroscopic causality and comparative logic essential for confident characterization.
This document is structured to serve as a practical reference for researchers, offering not just the spectral data but also the rationale behind the analysis and a robust experimental protocol.
The Spectroscopic Signature: Unpacking the 5-chloropentan-2-ol Spectrum
5-chloropentan-2-ol is a bifunctional molecule, containing both a hydroxyl (-OH) group and a chloro (C-Cl) group. Its infrared spectrum is therefore a composite signature of these two functionalities, overlaid on an alkane backbone. A successful identification hinges on pinpointing the characteristic vibrations for each of these components.
The primary absorption peaks of interest can be categorized into three regions: the hydroxyl region, the carbon-halogen region, and the fingerprint region, which contains the C-O stretch.
dot
Caption: Molecular structure of 5-chloropentan-2-ol highlighting key bonds.
Table 1: Predicted Key FTIR Absorption Peaks for 5-chloropentan-2-ol
| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Expected Characteristics | Rationale |
| ~3550 - 3200 | Alcohol: O-H Stretch | Strong, Broad | The broadness is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. The polarity of the O-H bond leads to a strong absorption intensity.[1][2][3] |
| ~2960 - 2850 | Alkane: C-H Stretch (sp³) | Strong, Sharp | These peaks correspond to the symmetric and asymmetric stretching of the C-H bonds in the pentane backbone. They are ubiquitous in organic molecules but confirm the aliphatic nature.[4][5] |
| ~1150 - 1075 | Secondary Alcohol: C-O Stretch | Strong | The C-O stretching vibration for a secondary alcohol falls in this specific range. This peak's position is crucial for distinguishing it from primary (~1075-1000 cm⁻¹) or tertiary (~1210-1100 cm⁻¹) alcohols.[6][7] |
| ~850 - 550 | Alkyl Halide: C-Cl Stretch | Medium to Weak | This absorption is due to the stretching of the carbon-chlorine bond. Its position in the lower-frequency fingerprint region can sometimes be obscured by other vibrations, but its presence is a key confirmatory point.[4][8][9] |
The Comparative Advantage: Isolating Key Features
To confidently assign the spectrum to 5-chloropentan-2-ol, a comparison with simpler, related molecules is invaluable. This approach allows for the systematic verification of each functional group. We will compare its expected spectrum with that of 2-pentanol (removes the C-Cl group) and 1-chloropentane (removes the -OH group).
Table 2: Comparative Analysis of FTIR Peaks
| Wavenumber (cm⁻¹) | 5-chloropentan-2-ol | 2-pentanol | 1-chloropentane | Interpretation of Differences |
| ~3550 - 3200 | Present (Strong, Broad O-H) | Present (Strong, Broad O-H) | Absent | The presence of this peak in 5-chloropentan-2-ol and 2-pentanol confirms the hydroxyl group. Its absence in 1-chloropentane is definitive. |
| ~1150 - 1075 | Present (Strong C-O) | Present (Strong C-O) | Absent | This peak confirms the secondary alcohol structure in both 5-chloropentan-2-ol and 2-pentanol. |
| ~850 - 550 | Present (Medium C-Cl) | Absent | Present (Medium C-Cl) | This is the key differentiator. The presence of this absorption in 5-chloropentan-2-ol and 1-chloropentane confirms the C-Cl bond. Its absence in 2-pentanol proves the chloro group is essential to the structure. |
This comparative logic provides a self-validating system. The spectrum of 5-chloropentan-2-ol must contain the characteristic peaks of both an alcohol and an alkyl chloride.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The quality of an FTIR spectrum is fundamentally dependent on proper sample preparation and data acquisition. As 5-chloropentan-2-ol is a liquid, Attenuated Total Reflectance (ATR) is the preferred modern method due to its simplicity and minimal sample requirement.
dot
Caption: Workflow for FTIR analysis of a liquid sample using ATR.
Step-by-Step Methodology for ATR-FTIR
-
Crystal Preparation (The Foundation of Quality):
-
Action: Thoroughly clean the ATR crystal surface (typically diamond or zinc selenide) with a solvent-moistened, non-abrasive wipe. Isopropanol is an excellent general-purpose choice.
-
Causality: Any residue from previous samples or cleaning solvents will contribute to the spectrum, creating artifact peaks. A clean crystal ensures that the resulting spectrum is exclusively from the analyte.
-
-
Background Collection (Establishing the Baseline):
-
Action: With the clean, empty ATR accessory in place, collect a background spectrum.
-
Causality: The background scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's own optical and electronic signature. This spectrum is automatically subtracted from the sample spectrum, removing environmental interference and ensuring the final data represents only the sample's absorbance.[10]
-
-
Sample Application (Ensuring Optimal Contact):
-
Action: Place a single drop of 5-chloropentan-2-ol onto the center of the ATR crystal, ensuring it completely covers the crystal surface.
-
Causality: The ATR technique relies on an evanescent wave that penetrates a very short distance into the sample.[11] Complete, uniform contact between the liquid and the crystal is critical for a strong, reproducible signal.
-
-
Data Acquisition (Signal-to-Noise Optimization):
-
Action: Acquire the sample spectrum. A typical setting involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Causality: Co-adding multiple scans is a powerful method for improving the signal-to-noise ratio. Random noise is averaged out, while the coherent signal from the sample is amplified, resulting in a cleaner, more easily interpretable spectrum.
-
-
Data Processing and Analysis:
-
Action: The instrument software will automatically perform background subtraction. If available, apply an ATR correction algorithm.
-
Causality: The penetration depth of the evanescent wave is wavelength-dependent, which can slightly distort peak intensities at lower wavenumbers compared to traditional transmission spectra. The ATR correction mathematically adjusts for this effect, making the spectrum more comparable to library databases.[11]
-
Action: Identify the key peaks and compare their positions and characteristics to the expected values in Tables 1 and 2.
-
Conclusion
The identification of 5-chloropentan-2-ol via FTIR spectroscopy is a clear and definitive process when a systematic approach is employed. The key is to look for the simultaneous presence of a broad O-H stretch (~3300 cm⁻¹), a strong C-O stretch characteristic of a secondary alcohol (~1150-1075 cm⁻¹), and a medium-to-weak C-Cl stretch in the low-frequency region (~850-550 cm⁻¹). By using a comparative mental model against simpler molecules like 2-pentanol and 1-chloropentane, the assignment of these peaks becomes unambiguous. Adherence to a validated experimental protocol, such as the ATR method detailed here, ensures the acquisition of high-fidelity data, underpinning the trustworthiness of the final structural confirmation.
References
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from Specac official website. [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Department of Chemistry. Retrieved from orgchemboulder.com. [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
ResearchGate. (2013, February 3). Does anyone know a good and free online database of IR spectra?. Retrieved from [Link]
-
FTIR Spectral Libraries. (n.d.). ART-FTIR Spectral Libraries. Retrieved from ftir-libraries.com. [Link]
-
Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR: alcohols. Department of Chemistry. Retrieved from orgchemboulder.com. [Link]
-
Smith, B. C. (2020, December 20). Alcohols—The Rest of the Story. Spectroscopy Online. [Link]
-
UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
-
Re3data.org. (2023, June 20). Spectral Database for Organic Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Wang, Z., et al. (2023, May 3). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega. [Link]
-
Northern Illinois University. (n.d.). FT-IR Sample Preparation. Department of Chemistry and Biochemistry. Retrieved from [Link]
-
Quora. (2022, November 28). How to identify an alkyl halide using an infrared (IR) spectrum. Retrieved from [Link]
-
Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]
-
Smith, B. C. (2020, December 20). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. [Link]
-
Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Retrieved from [Link]
-
Mansour, A. M. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from a personal collection of educational materials. [Link]
-
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?. Retrieved from [Link]
-
SlidePlayer. (2023, May 24). ir spectrum of carboxylic acids and alcohols. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C2H6O CH3CH2OH infrared spectrum of ethanol. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Characteristic IR Absorptions. Retrieved from [Link]
Sources
- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. quora.com [quora.com]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. jascoinc.com [jascoinc.com]
A Senior Application Scientist's Guide to Differentiating 5-Chloropentan-2-ol and 4-Chloropentan-1-ol
For researchers and professionals in drug development and chemical synthesis, the precise identification of structural isomers is a foundational necessity. Positional isomers, such as 5-chloropentan-2-ol and 4-chloropentan-1-ol, present a common analytical challenge. Despite sharing the same molecular formula (C₅H₁₁ClO) and molecular weight (122.59 g/mol ), their distinct structural arrangements—a secondary versus a primary alcohol, and different chlorine positions—give rise to unique physicochemical and spectroscopic properties.[1][2] This guide provides an in-depth, data-supported comparison of analytical methodologies to unambiguously distinguish these two molecules, moving beyond theoretical differences to practical, field-proven workflows.
Foundational Physicochemical Properties: A First Pass
While not definitive on their own, a comparison of basic physical properties can provide initial clues. The structural differences influence intermolecular forces, leading to variations in properties like boiling point.
| Property | 5-chloropentan-2-ol (Secondary Alcohol) | 4-chloropentan-1-ol (Primary Alcohol) | Rationale for Difference |
| Molecular Weight | 122.59 g/mol [1] | 122.59 g/mol [2][3] | Identical molecular formula. |
| Boiling Point | ~174.5 °C at 760 mmHg[1] | 78-80 °C at 10 Torr[3][4] | The position of the hydroxyl group affects hydrogen bonding and molecular symmetry. While a direct comparison at the same pressure is not readily available, the data suggests different volatilities, which can be exploited in gas chromatography. |
| Density | ~1.0 g/cm³[1] | ~1.018 g/cm³ (Predicted)[3][4] | Minor differences in packing efficiency in the liquid state. |
These properties, particularly the boiling point, suggest that a separative technique like Gas Chromatography should be highly effective. However, for absolute structural confirmation, spectroscopic methods are indispensable.
The Decisive Power of Spectroscopic Analysis
Spectroscopy offers the most robust and definitive means of distinguishing these isomers by directly probing their molecular structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy provides the most detailed structural map of a molecule by analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. The distinct electronic environments in 5-chloropentan-2-ol and 4-chloropentan-1-ol lead to predictably different NMR spectra.
Causality in NMR: The electronegativity of the oxygen and chlorine atoms "deshields" nearby protons and carbons, causing their signals to appear further "downfield" (at a higher ppm value) in the NMR spectrum.[5] The number of adjacent, non-equivalent protons determines the splitting pattern (multiplicity) of a given signal.
Predicted ¹H NMR Spectral Comparison (in CDCl₃)
| Feature | 5-chloropentan-2-ol | 4-chloropentan-1-ol | Key Differentiator |
| H on C-OH | ~3.8 ppm (multiplet) | ~3.7 ppm (triplet) | The proton on the secondary alcohol carbon is split by more neighboring protons. |
| H on C-Cl | ~3.5 ppm (triplet) | ~4.1 ppm (multiplet) | The proton on the carbon bearing the chlorine is significantly different in its chemical environment and splitting. |
| -OH Proton | Variable (singlet, broad) | Variable (singlet, broad) | This signal's position is concentration and solvent-dependent and can be confirmed by D₂O exchange.[6] |
| -CH₃ Group | ~1.2 ppm (doublet) | ~1.5 ppm (doublet) | The methyl group is adjacent to the C-OH in the secondary alcohol, resulting in a doublet. In the primary alcohol, it is adjacent to the C-Cl, leading to a different chemical shift and also a doublet. |
Predicted ¹³C NMR Spectral Comparison (in CDCl₃)
| Feature | 5-chloropentan-2-ol | 4-chloropentan-1-ol | Key Differentiator |
| Number of Signals | 5 unique carbon signals | 5 unique carbon signals | Both have five distinct carbon environments. |
| C-OH Signal | ~68 ppm | ~62 ppm | The chemical shift of the carbon bonded to the hydroxyl group is a reliable indicator. |
| C-Cl Signal | ~45 ppm | ~55 ppm | The position of the chlorine atom significantly impacts the chemical shift of the carbon it's attached to. |
The combination of unique chemical shifts and splitting patterns in both ¹H and ¹³C NMR provides an unassailable confirmation of the isomer's identity.
Infrared (IR) Spectroscopy: A Rapid Diagnostic Tool
IR spectroscopy is excellent for identifying functional groups. While both isomers will exhibit a strong, broad O-H stretching band around 3300-3500 cm⁻¹, the crucial difference lies in the C-O stretching vibration.[7][8][9]
Expertise in IR: The position of the C-O stretching band is diagnostic for the substitution of the alcohol.[10]
-
Primary alcohols show a C-O stretch between 1000-1075 cm⁻¹ .[10]
-
Secondary alcohols show a C-O stretch between 1075-1150 cm⁻¹ .[10]
Expected IR Data
| Vibrational Mode | 5-chloropentan-2-ol (Secondary Alcohol) | 4-chloropentan-1-ol (Primary Alcohol) | Key Differentiator |
| O-H Stretch | ~3350 cm⁻¹ (Broad)[11] | ~3350 cm⁻¹ (Broad)[11] | Present in both, indicates the alcohol functional group. |
| C-H Stretch | ~2850-2960 cm⁻¹ | ~2850-2960 cm⁻¹ | Present in both, indicates alkyl chains. |
| C-O Stretch | ~1100-1120 cm⁻¹ [7][10] | ~1050-1070 cm⁻¹ [7][10] | This is the primary diagnostic peak in IR. |
| C-Cl Stretch | ~650-750 cm⁻¹ | ~650-750 cm⁻¹ | Often weak and in the complex "fingerprint region," less reliable for distinguishing these specific isomers. |
This clear, predictable shift in the C-O stretching frequency makes IR spectroscopy a fast, reliable, and cost-effective first-line method for differentiation.
Mass Spectrometry (MS): Unveiling Fragmentation Fingerprints
Mass spectrometry fragments molecules in a reproducible manner, creating a unique "fingerprint." While both isomers have the same molecular ion (m/z 122/124), their fragmentation patterns, particularly through alpha-cleavage, are distinctly different.[6][12]
Trustworthiness of Fragmentation: Alpha-cleavage is a high-probability fragmentation pathway for alcohols, where the bond adjacent to the carbon bearing the -OH group breaks.[13] This process forms a stable, resonance-stabilized oxonium ion. The mass of this ion is highly indicative of the alcohol's structure.
Predicted EI-MS Fragmentation
| Fragmentation Pathway | 5-chloropentan-2-ol (Secondary Alcohol) | 4-chloropentan-1-ol (Primary Alcohol) | Key Differentiator |
| Molecular Ion (M⁺˙) | m/z 122, 124 (low abundance) | m/z 122, 124 (low abundance) | The isotopic pattern for chlorine is present in both. Low abundance is typical for alcohols.[14] |
| Alpha-Cleavage | m/z 45 [CH₃CH=OH]⁺ (loss of •CH₂CH₂CH₂Cl radical) | m/z 31 [CH₂=OH]⁺ (loss of •CH(Cl)CH₂CH₃ radical) | The most significant diagnostic fragment. The base peak for the primary alcohol is often m/z 31. |
| Dehydration ([M-H₂O]⁺˙) | m/z 104, 106 | m/z 104, 106 | Common for both isomers. |
| Loss of HCl ([M-HCl]⁺˙) | m/z 86 | m/z 86 | Possible for both isomers. |
The presence of a major peak at m/z 45 strongly indicates the secondary alcohol (5-chloropentan-2-ol), while a base peak at m/z 31 is characteristic of the primary alcohol (4-chloropentan-1-ol).
Integrated Analytical Workflow
Caption: Logical workflow for distinguishing chloropentanol isomers.
Experimental Protocols
The following are standard operating procedures for the key analytical techniques described.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)
-
GC Column Selection: Use a mid-to-high polarity column (e.g., DB-WAX or ZB-5ms).
-
Inlet Conditions: Set the injector temperature to 250°C. Use a 1 µL injection volume with a 20:1 split ratio.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 220°C.
-
Hold: Hold at 220°C for 5 minutes.
-
-
MS Conditions:
-
Data Analysis: Compare the retention times of the two isomers. Analyze the mass spectrum of each separated peak, looking for the key diagnostic fragments (m/z 31 and m/z 45).
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for neat liquid analysis. Place one drop of the sample directly on the ATR crystal.
-
Data Acquisition:
-
Scan Range: 4000-600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average 16 scans for a high signal-to-noise ratio.
-
-
Data Analysis: After performing a background scan, acquire the sample spectrum. Normalize the spectrum and carefully examine the C-O stretch region (1200-1000 cm⁻¹). A peak centered closer to 1100 cm⁻¹ indicates 5-chloropentan-2-ol, while a peak closer to 1050 cm⁻¹ indicates 4-chloropentan-1-ol.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Use a standard 90° pulse sequence.
-
Set the spectral width to cover -2 to 12 ppm.
-
Acquire at least 8 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover 0 to 220 ppm.
-
Acquire a sufficient number of scans for good signal-to-noise (e.g., 1024 scans).
-
-
Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra. Integrate the ¹H signals and analyze the chemical shifts and multiplicities to match the predicted patterns for each isomer.
Conclusion
While 5-chloropentan-2-ol and 4-chloropentan-1-ol are structurally similar, a systematic application of modern analytical techniques allows for their confident and unambiguous differentiation. A quick FT-IR analysis can provide a strong indication based on the C-O stretching frequency. For absolute certainty, GC-MS leverages both chromatographic separation and distinct fragmentation patterns, while NMR spectroscopy offers the ultimate, definitive structural elucidation by mapping the unique chemical environment of every carbon and proton. By following the integrated workflow and protocols outlined in this guide, researchers can ensure the chemical integrity of their materials and the validity of their subsequent experimental outcomes.
References
-
Chemsrc. (2025, September 18). 5-Chloro-2-pentanol | CAS#:76188-95-9. Chemsrc.com. [Link]
-
LookChem. (n.d.). 4-Chloropentan-1-ol. LookChem.com. [Link]
-
Chemsrc. (2025, September 5). 4-Chloro-1-pentanol | CAS#:35096-45-8. Chemsrc.com. [Link]
-
Fernández, G. (n.d.). IR Spectrum: Alcohols and Phenols. Quimicaorganica.org. [Link]
-
Smith, B. C. (2020, December 20). Alcohols—The Rest of the Story. Spectroscopy Online. [Link]
-
Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Chemistrysteps.com. [Link]
-
Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
-
Oreate AI Blog. (2026, January 8). Decoding the IR Spectra of Alcohols: Insights Into Molecular Interactions. Oreate.com. [Link]
-
Dr. B. (2024, June 16). CHEM 2325 Module 1: Infrared Spectra of Functional Groups. YouTube. [Link]
-
ChemSynthesis. (2025, May 20). 4-chloro-1-pentanol. Chemsynthesis.com. [Link]
-
Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
-
Smith, B. C. (2020, December 20). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. [Link]
-
Winter, A. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com. [Link]
-
Krueger, P. J., & Mettee, H. D. (n.d.). SPECTROSCOPIC STUDIES OF ALCOHOLS: II. THE CONFORMATION OF 2-HALOETHANOLS IN CARBON TETRACHLORIDE SOLUTION. Canadian Science Publishing. [Link]
-
PubChem. (n.d.). 4-Chloropentan-1-ol. National Center for Biotechnology Information. [Link]
-
Babij, N. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResearchGate. (n.d.). Stacked 1 H NMR spectra of 1-fluoropentane, 1-chloropentane,.... [Link]
-
Quora. (2023, February 24). What spectral technique is used to distinguish between structural isomers?. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. [Link]
-
Fulmer, G. R., et al. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
ChemBK. (2024, April 9). 5-CHLOROPENTANE-1-OL. Chembk.com. [Link]
-
Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1. YouTube. [Link]
-
LibreTexts. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. [Link]
-
ResearchGate. (n.d.). Stacked 1 H NMR spectra of reaction mixtures of 1-chloropentane with.... [Link]
-
Organic Chemistry. (n.d.). chapter 4. [Link]
Sources
- 1. 5-Chloro-2-pentanol | CAS#:76188-95-9 | Chemsrc [chemsrc.com]
- 2. 4-Chloropentan-1-ol | C5H11ClO | CID 12809147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chloro-1-pentanol | CAS#:35096-45-8 | Chemsrc [chemsrc.com]
- 4. lookchem.com [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 8. Interpreting IR Spectra [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
